molecular formula C8H7ClO5S B032335 2-(4-(Chlorosulfonyl)phenoxy)acetic acid CAS No. 17641-39-3

2-(4-(Chlorosulfonyl)phenoxy)acetic acid

Cat. No. B032335
CAS RN: 17641-39-3
M. Wt: 250.66 g/mol
InChI Key: NSVSCKUCAQQETF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenoxyacetic acid derivatives, including compounds related to 2-(4-(Chlorosulfonyl)phenoxy)acetic acid, involves refluxing starting materials like fluorophenol with chloroacetate in acetone. This process leads to the formation of compounds that crystallize in specific crystal systems, as demonstrated in the synthesis and structural elucidation of 2-(4-fluorophenoxy) acetic acid (Prabhuswamy et al., 2021). Similarly, condensation of chloracetic acid with sodium salts of some phenols has been employed to prepare phenoxy acetic acid derivatives, showcasing a methodological approach to the synthesis of such compounds (Radu et al., 2002).

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives has been explored through various techniques, including crystallography and nuclear magnetic resonance (NMR). For instance, the study on 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid revealed its structure through X-ray crystallography, demonstrating the formation of an α-acetoxy propenoic acid with a specific side chain conformation (Haasbroek et al., 1998).

Chemical Reactions and Properties

The reactivity of phenoxyacetic acid derivatives has been a subject of investigation, particularly in the context of their potential physiological activity. Studies on new 4-(Phenylazo)phenoxy acetic acids prepared by condensation have highlighted the unique chemical properties of these compounds, providing insights into their chemical behavior and potential applications (Radu et al., 2002).

Physical Properties Analysis

Physical properties such as crystal structure, hydrogen bonding, and molecular interactions play crucial roles in defining the characteristics of phenoxyacetic acid derivatives. The crystal structure elucidation of compounds like 2-(4-fluorophenoxy) acetic acid through Hirshfeld surface analysis and 3D energy frameworks offers detailed insights into their physical properties (Prabhuswamy et al., 2021).

Scientific Research Applications

Herbicide Efficacy and Environmental Impact

  • 2,4-Dichloro-phenoxy acetic acid, a derivative of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid, is extensively used as a herbicide for broadleaf weed control in wheat, although it can cause spike malformation in wheat when sprayed during early growth stages (Bhan, Negi, Chaturvedi, & Choudary, 1976).
  • Phenoxy herbicides like 2,4-dichlorophenoxy acetic acid and MCPA (2-methyl-4-chlorophenoxy acetic acid) are used in agriculture, with phenoxy-resistant wild radish populations evolving due to extensive use. Research into the introgression of phenoxy resistance from wild radish to cultivated radish was conducted to understand potential herbicide tolerance development (Jugulam, Walsh, & Hall, 2014).

Chemical Synthesis and Characterization

  • Novel 4-(phenylazo)phenoxy acetic acids were synthesized, which could be physiologically active. These compounds were characterized using UV-VIS and IR spectral analysis, offering insights into their potential applications (Radu, Baniceru, Jianu, & Rău, 2002).
  • Propiophenones reacted with chlorosulfonic acid to yield novel compounds, demonstrating the chemical versatility and potential for creating diverse derivatives from 2-(4-(Chlorosulfonyl)phenoxy)acetic acid (Meyer, 1966).

Environmental and Health Assessments

  • 2-(4-(Chlorosulfonyl)phenoxy)acetic acid and its derivatives are studied for their environmental impact. For instance, the degradation and mineralization of 2,4-dichlorophenoxy acetic acid in aqueous solutions were optimized using advanced oxidation processes (Mehralipour & Kermani, 2021).
  • The potential health risks associated with exposure to phenoxy herbicides, including 2,4-D, were assessed in a New Zealand study. The study explored the association between exposure to these chemicals and soft tissue sarcoma, although further research is needed to confirm any causal links (Smith et al., 1984).

properties

IUPAC Name

2-(4-chlorosulfonylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVSCKUCAQQETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563357
Record name [4-(Chlorosulfonyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Chlorosulfonyl)phenoxy)acetic acid

CAS RN

17641-39-3
Record name [4-(Chlorosulfonyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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